molecular formula C10H6Br2 B089205 2,3-Dibromonaphthalene CAS No. 13214-70-5

2,3-Dibromonaphthalene

Cat. No. B089205
CAS RN: 13214-70-5
M. Wt: 285.96 g/mol
InChI Key: GTILXPRQNNYDHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dibromonaphthalene and related compounds involves various chemical reactions, highlighting the compound's versatility in organic synthesis. A notable method includes the electrophilic aromatic substitution, followed by halogenation and electrocyclic reactions to achieve derivatives like 6,7-dibromo-2,3-dicyanonaphthalene with high yield (Duan Wu-biao, 2010)(Duan Wu-biao, 2010). Another approach entails the reaction of 2,3-dihydroxynaphthalene with phosphorus tribromide, leading to the formation of 2,2,2 tribromonaphtho [2,3-d]-1,3,2-dioxaphosphole (A. Bogdanov et al., 2008)(A. Bogdanov et al., 2008).

Molecular Structure Analysis

The molecular structure of 2,3-Dibromonaphthalene derivatives has been elucidated through various analytical techniques, including X-ray diffraction and NMR analysis. For instance, the crystal structure of 1,4-dibromonaphthalene reveals monoclinic crystals with significant deviations of bromine atoms from the aromatic plane, indicating interesting structural aspects (J. Trotter, 1961)(J. Trotter, 1961).

Chemical Reactions and Properties

2,3-Dibromonaphthalene participates in various chemical reactions, demonstrating its reactivity and functional versatility. It serves as a precursor in the synthesis of complex molecules, such as when reacted with pyridyl amines, leading to products that selectively detect Hg and Ni ions, showcasing its potential in chemical sensing (Gunjan Aggrwal et al., 2021)(Gunjan Aggrwal et al., 2021).

Physical Properties Analysis

The physical properties of 2,3-Dibromonaphthalene derivatives have been studied, including their crystalline structures and the impact of substitution on their physical characteristics. For example, the analysis of single molecules of terrylene in di-substituted naphthalenes crystallizing in the herringbone pattern provides insights into the structural deformation and symmetry lowering induced by steric repulsion (Magda Białkowska et al., 2017)(Magda Białkowska et al., 2017).

Chemical Properties Analysis

The chemical properties of 2,3-Dibromonaphthalene are highlighted by its reactions and the subsequent formation of complex molecules. Its ability to undergo nucleophilic aromatic substitution reactions (SNAr) further underscores its chemical reactivity and utility in synthesizing π-extended naphthalene diimides (Yunbin Hu et al., 2013)(Yunbin Hu et al., 2013).

Scientific Research Applications

  • Spectrofluorimetric Reagent for Selenium Determination : 2,3-Diamino-1,4-dibromonaphthalene (Br2-DAN), a derivative of 2,3-Dibromonaphthalene, has been used as a reagent for the spectrofluorimetric determination of selenium in biological materials. It offers advantages over the commonly used 2,3-diaminonaphthalene (DAN) as a ligand, such as better stability and ease of reaction in a strongly acidic medium (Johansson, Andersson, & Olin, 1995).

  • Single Molecule Optical Studies : Single crystals of 2,3-dibromonaphthalene have been utilized in optical single-molecule studies. They provide an ideal system for investigating fluorescence excitation spectra of single molecules at low temperatures, offering insights into molecular deformation and symmetry in crystal structures (Białkowska et al., 2017).

  • Electronic Excited States Studies : The absorption and emission spectra of single crystals of 2,3-dibromonaphthalene have been measured to understand the nature of electronic excited states. This research helps in understanding intermolecular charge transfer and the heavy-atom effect on phosphorescence emission in crystalline structures (Deperasińska, Banasiewicz, & Kozankiewicz, 2019).

  • Selective Detection of Metal Ions : Compounds derived from 2,3-dibromonaphthalene-1,4-dione have been shown to effectively and selectively detect mercury (Hg) and nickel (Ni) ions. This application is significant for environmental monitoring and analysis (Aggrwal et al., 2021).

  • Magnetic Resonance Studies : 2,3-Dibromonaphthalene has been studied using zero-field magnetic resonance techniques to understand the localized states in crystals. Such studies are crucial for developing a deeper understanding of the dynamics of energy migration in molecular systems (Nishimura, Zewail, & Harris, 1975).

  • Halogen-Metal Exchange Reactions : Research on 2,7-dibromonaphthalene, a closely related compound, has contributed to understanding halogen-metal exchange reactions. These reactions are fundamental in organic synthesis and material science (Porzi & Concilio, 1977).

  • Core-Substituted Naphthalene Diimides : 2,3-Dibromonaphthalene derivatives have been used in the synthesis of naphthalene diimides, which are important in the study of optical properties and redox characteristics in organic electronics (Röger & Würthner, 2007).

  • Environment-Friendly Synthesis Method : An environment-friendly method for synthesizing 1,4-dibromonaphthalene in aqueous solutions of ionic liquids has been developed. This method is significant for sustainable chemistry practices (Zhao et al., 2008).

Safety And Hazards

While specific safety and hazard information for 2,3-Dibromonaphthalene is not provided in the search results, it’s generally recommended to handle chemical compounds with appropriate personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

2,3-dibromonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTILXPRQNNYDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157372
Record name Naphthalene, 2,3-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromonaphthalene

CAS RN

13214-70-5
Record name 2,3-Dibromonaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13214-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2,3-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,3-dibromo-
Source EPA DSSTox
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Record name 2,3-Dibromonaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
233
Citations
G Aggrwal, S Salunke-Gawali, SP Gejji… - Engineered …, 2021 - espublisher.com
In this work, the products formed by the reaction between 2, 3-dibromonaphthalene-1, 4-dione with (pyridine-2-yl) methanamine and (pyridine-4-yl) methanamine are discussed in detial…
Number of citations: 23 www.espublisher.com
A Moradi, Z Ristanović, M Orrit, I Deperasińska… - …, 2019 - Wiley Online Library
Absorption and fluorescence from single molecules can be tuned by applying an external electric field – a phenomenon known as the Stark effect. A linear Stark effect is associated to a …
I Deperasińska, M Banasiewicz… - Journal of Luminescence, 2019 - Elsevier
Absorption and emission spectra of single crystals of 2,3-dibromonaphthalene (23DBN) were measured at 5 K. Stokes shift between the absorption edge and the onset of weak …
Number of citations: 2 www.sciencedirect.com
DM Bowles, JE Anthony - Organic Letters, 2000 - ACS Publications
Simple bis(bromoethynyl)arenediynes are easily prepared by the desilylative halogenation of the corresponding trimethylsilyl derivatives. Cycloaromatization of these halogenated …
Number of citations: 93 pubs.acs.org
DG McFee, J Lielmezs - Thermochimica Acta, 1978 - Elsevier
Real gas thermodynamic functions, C p , S, (H − H o )/T, and − (F − H o )/T, have been calculated for dihalonaphthalenes (1,4-dichloronaphthalene, 1,4-dibromonaphthalene and 2,3-…
Number of citations: 1 www.sciencedirect.com
CS LeHoullier, GW Gribble - The Journal of Organic Chemistry, 1983 - ACS Publications
2, 3-Naphthalyne (3) is conveniently generated by treating 2, 3-dibromonaphthalene (9) with phenyllithium and is used in a two-step sequence to prepare naphthacene (1) and1, 2, 3, 4-…
Number of citations: 63 pubs.acs.org
M Białkowska, W Chaładaj, I Deperasińska… - RSC …, 2017 - pubs.rsc.org
2,3-Dichloronaphthalene (2,3-DCN) and 2,3-dibromonaphthalene (2,3-DBN) were synthesized, purified and used to grow single crystals in the form of thin plates. X-ray crystallographic …
Number of citations: 11 pubs.rsc.org
A Ashnagar, JM Bruce, P Lloyd-Williams - Journal of the Chemical …, 1988 - pubs.rsc.org
Thermal treatment of 1,4-benzoquinone and its 2-methyl and 2,3-dimethyl homologues with 3,4-dichlorothiophene 1,1-dioxide followed by oxidation affords the corresponding 6,7-…
Number of citations: 12 pubs.rsc.org
R Erenler, I Demirtas, B Buyukkidan… - Journal of Chemical …, 2006 - journals.sagepub.com
Stereoselective syntheses are described for cis,trans,cis-2,3,5-tribromo-1,4-dihydroxytetralin, trans,trans,cis-2,3,5-tribromo-1,4-dihydroxytetralin, trans,trans,trans-1,4-dihydroxy-2,3-…
Number of citations: 22 journals.sagepub.com
ER Ward, BD Pearson - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
Sandmeyer reaction and then treated with lithium amalgam in ether. 2, 3: 6, 7-Dibenzobiphenylene is presumably formed by way of a p-naphthalyne intermediate. Wittig and Pohmer …
Number of citations: 16 pubs.rsc.org

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